

Technical Guide: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Cat. No.: B1297077

[Get Quote](#)

CAS Number: 205178-80-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone**, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a halogenated aromatic ketone. Its chemical structure features a phenyl ring substituted with a chloro and a methyl group, and an ethanone side chain with a bromine atom at the alpha position. This combination of functional groups makes it a versatile reagent in various chemical transformations.

Property	Value	Source
CAS Number	205178-80-9	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₈ BrClO	[4]
Molecular Weight	247.516 g/mol	[4]
Common Synonyms	4-Chloro-3-methylphenacyl bromide	[2]

Note: Experimental physical properties such as melting point, boiling point, and spectral data for this specific compound are not readily available in public literature. The data presented below for its precursor and related analogs can be used for estimation and characterization purposes.

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** involves the α -bromination of its corresponding acetophenone precursor, **1-(4-chloro-3-methylphenyl)ethanone**.

Synthesis of the Precursor: **1-(4-chloro-3-methylphenyl)ethanone**

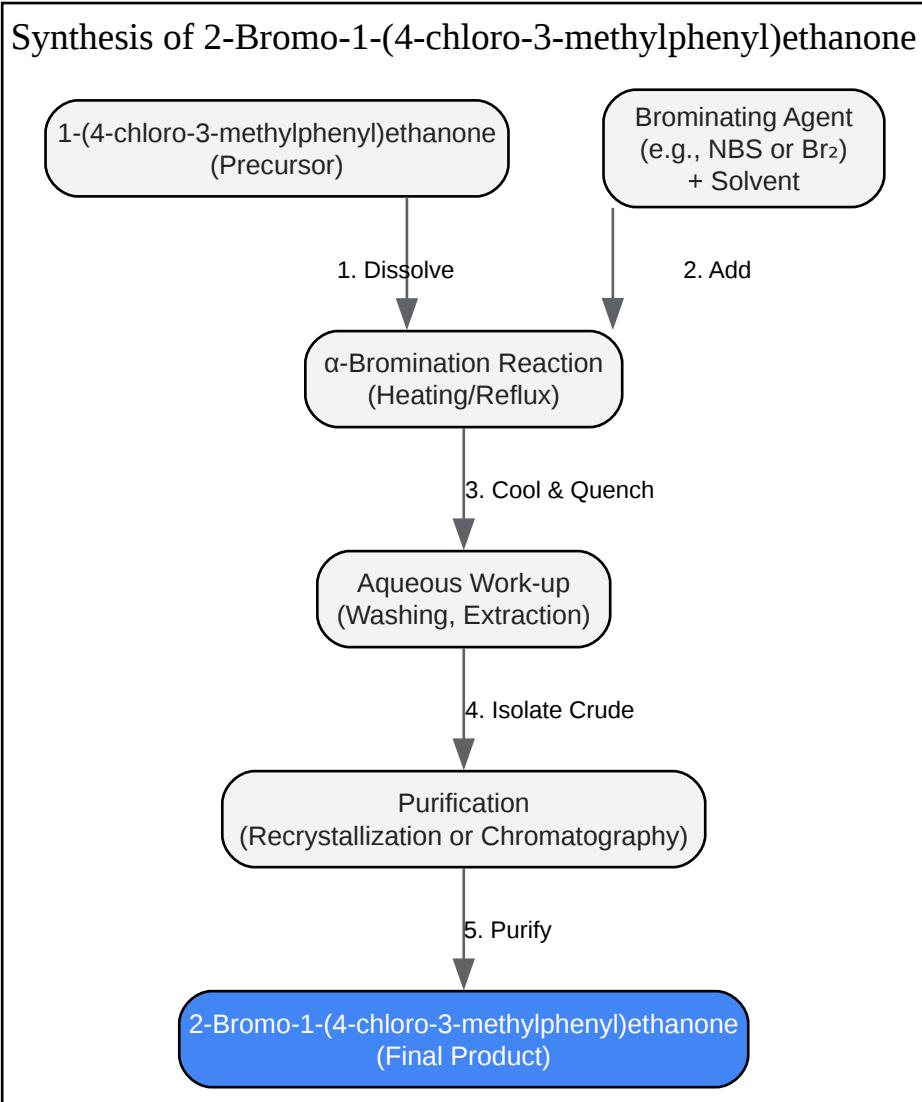
The precursor, **1-(4-chloro-3-methylphenyl)ethanone** (CAS: 37074-39-8), is a white crystalline solid.[\[5\]](#)

Property of Precursor	Value	Source
Molecular Formula	C ₉ H ₉ ClO	[5]
Molar Mass	168.62 g/mol	[5]
Melting Point	56-57 °C	[5]
Boiling Point	104-105 °C at 0.4 mm Hg	[5]

General Experimental Protocol for α -Bromination of Acetophenones

While a specific protocol for **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** is not detailed in the available literature, a general and widely used method for the α -bromination of acetophenones can be adapted. This typically involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[\[6\]](#)

Materials:


- 1-(4-chloro-3-methylphenyl)ethanone
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Solvent (e.g., carbon tetrachloride, chloroform, acetic acid)
- Radical initiator (e.g., benzoyl peroxide, AIBN), if using NBS
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure (Illustrative):

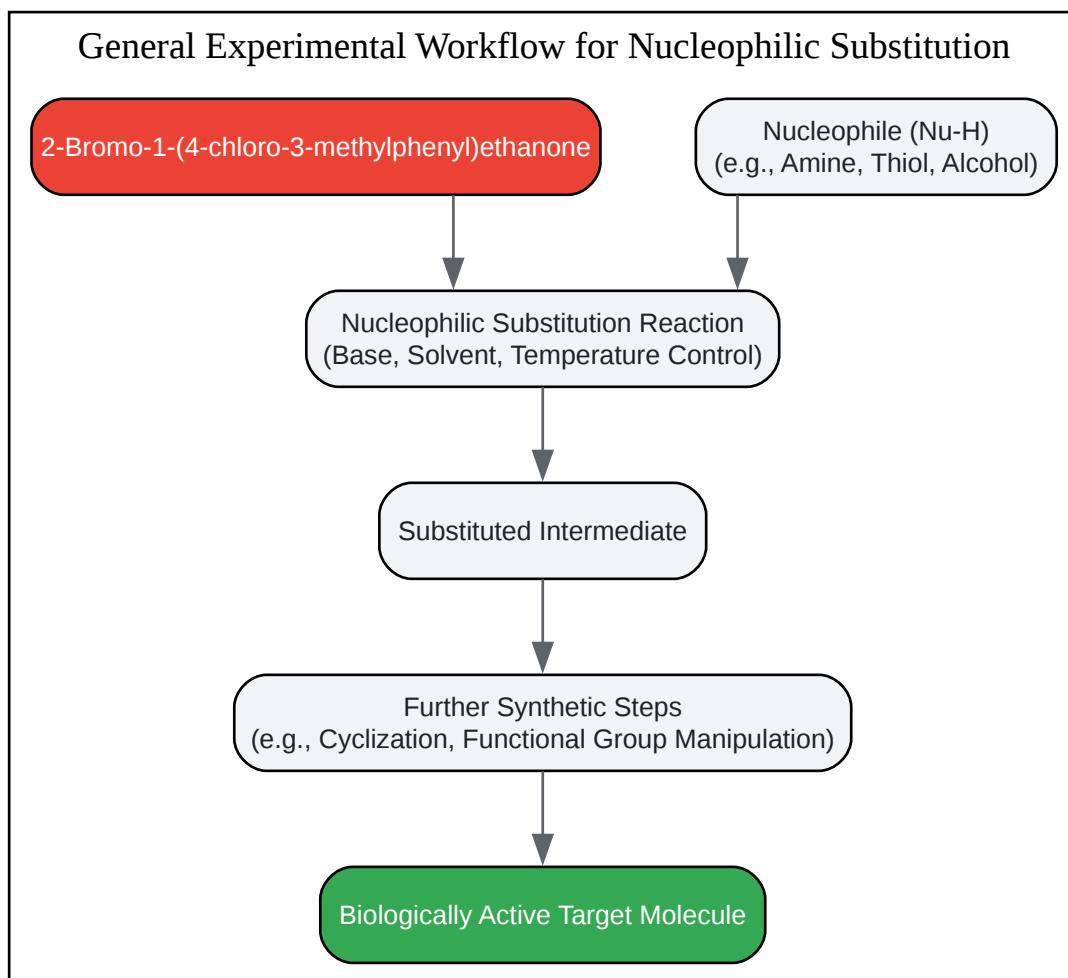
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone in a suitable solvent.
- Addition of Brominating Agent:

- Using NBS: Add an equimolar amount of N-Bromosuccinimide and a catalytic amount of a radical initiator.
- Using Bromine: Slowly add an equimolar amount of bromine dissolved in the same solvent to the reaction mixture. This step should be performed in a well-ventilated fume hood.
- Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, the mixture is cooled to room temperature.
 - If NBS was used, the succinimide byproduct can be removed by filtration.
 - The reaction mixture is then washed with a suitable aqueous solution (e.g., sodium bisulfite to quench excess bromine, followed by brine).
 - The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone**.


Applications in Drug Discovery and Development

Halogenated ketones, particularly α -bromo ketones, are valuable intermediates in the synthesis of a wide range of biologically active molecules. They serve as electrophilic building blocks that readily react with nucleophiles, enabling the construction of more complex molecular scaffolds.

A patent for the preparation of dihydrooxadiazinone compounds mentions the use of **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** as a key intermediate.^[7] Dihydrooxadiazinones are a class of heterocyclic compounds that have been explored for various therapeutic applications.

Experimental Workflow for Use as a Synthetic Intermediate:

The primary utility of this compound is in nucleophilic substitution reactions where the bromine atom acts as a good leaving group.

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of the title compound in synthesizing target molecules.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or modulation of signaling pathways has been directly attributed to **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** in the reviewed literature, its role as a precursor to other bioactive molecules is significant. The final products synthesized from this intermediate may target a variety of biological pathways implicated in diseases. For instance, heterocyclic compounds derived from such intermediates are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.

The investigation of novel compounds synthesized using **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** would typically involve a series of in vitro and in vivo assays to determine their biological effects and identify the signaling pathways they modulate.

Logical Relationship for Drug Discovery Cascade:

[Click to download full resolution via product page](#)

Caption: Logical flow from the chemical intermediate to clinical drug candidates.

Safety and Handling

As an α -bromo ketone, **2-Bromo-1-(4-chloro-3-methylphenyl)ethanone** is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[8]

Conclusion

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility is demonstrated by its application in the synthesis of heterocyclic systems like dihydrooxadiazinones. While specific biological data for this compound is limited, its role as a versatile building block underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. Further research into the synthesis and biological evaluation of novel compounds derived from this intermediate is warranted to explore its full potential in developing new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-1-(4-CHLORO-3-METHYLPHENYL)ETHAN-1-ONE | 205178-80-9 [chemicalbook.com]
- 2. 4-Chloro-3-methylphenacyl bromide (CAS 205178-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 205178-80-9 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone AKSci W4314 [aksci.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. asianpubs.org [asianpubs.org]
- 7. WO2019025562A1 - Dihydrooxadiazinones - Google Patents [patents.google.com]
- 8. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297077#2-bromo-1-4-chloro-3-methylphenyl-ethanone-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com